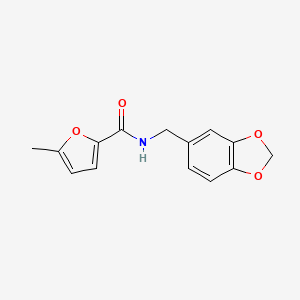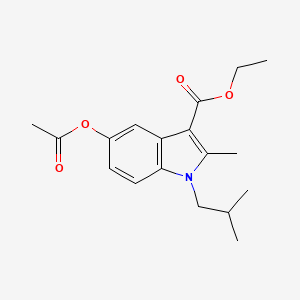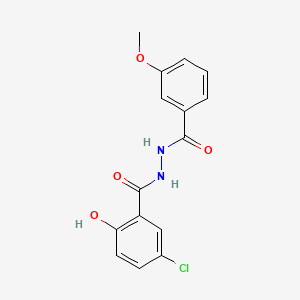![molecular formula C15H16N2O3S B5879980 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as MRS 1754, is a selective antagonist for the adenosine A2B receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and inflammation.
Scientific Research Applications
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and inflammation. In cancer research, this compound 1754 has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and colon cancer. In asthma research, this compound 1754 has been shown to reduce airway inflammation and bronchoconstriction. In inflammation research, this compound 1754 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Mechanism of Action
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 is a selective antagonist for the adenosine A2B receptor, which is expressed in various tissues, including immune cells, endothelial cells, and cancer cells. Adenosine A2B receptor activation has been shown to promote tumor growth, inflammation, and asthma. This compound 1754 blocks the activation of adenosine A2B receptor by adenosine, which leads to the inhibition of tumor growth, inflammation, and asthma.
Biochemical and Physiological Effects
This compound 1754 has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, reduction of airway inflammation, and suppression of pro-inflammatory cytokines and chemokines. This compound 1754 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has several advantages for lab experiments, including its high yield and purity, selective antagonism for the adenosine A2B receptor, and well-established synthesis method. However, this compound 1754 also has some limitations, including its potential toxicity and off-target effects, which may require further investigation.
Future Directions
There are several future directions for the research of 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754, including the identification of its off-target effects, the development of more potent and selective adenosine A2B receptor antagonists, and the evaluation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, the combination of this compound 1754 with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesis Methods
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 can be synthesized using various methods, including the reaction of 2-methyl-5-nitrobenzamide with 2-methylphenylamine and sulfonyl chloride, followed by reduction with sodium dithionite. Another method involves the reaction of 2-methyl-5-aminobenzamide with 2-methylphenylsulfonyl chloride. Both methods result in the formation of this compound 1754 with high yield and purity.
properties
IUPAC Name |
2-methyl-5-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-7-8-12(9-13(10)15(16)18)21(19,20)17-14-6-4-3-5-11(14)2/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZKWBILNJOREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)


![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)




![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)
